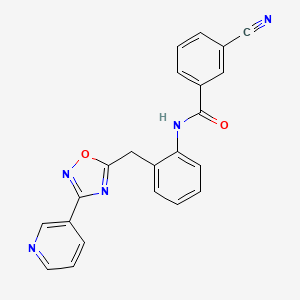

3-ciano-N-(2-((3-(piridin-3-il)-1,2,4-oxadiazol-5-il)metil)fenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

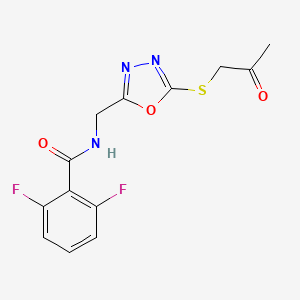

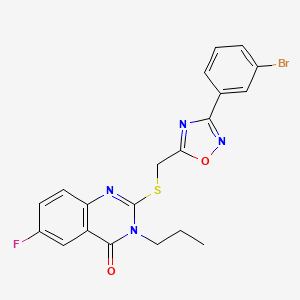

The compound “3-cyano-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyridine ring, an oxadiazole ring, a benzamide group, and a cyano group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), a heterocyclic ring (oxadiazole), and polar functional groups (cyano and amide). These features could influence its physical and chemical properties, as well as its interactions with biological targets.

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions. The amide group could participate in hydrolysis or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and heterocyclic rings could contribute to its stability and rigidity. The polar functional groups (cyano and amide) could enhance its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Cicatrización de Heridas

Se ha encontrado que este compuesto tiene efectos positivos en el proceso de cicatrización de heridas . Parece disminuir la peroxidación lipídica y aumentar los efectos antioxidantes durante el proceso de cicatrización de heridas . En datos experimentales, se encontró que estos derivados aceleraron significativamente el cierre de heridas en comparación con el grupo no tratado .

Capacidad Antioxidante

El compuesto parece tener el potencial de promover tanto el proceso de cicatrización como la capacidad antioxidante del tejido de la herida . Esto podría ser valioso en la práctica clínica .

Química Medicinal

Los derivados de piridina fusionados, como el , son de interés creciente en el diseño de fármacos y la química medicinal . Se encuentran en las estructuras de sustancias con actividades antituberculosas, antibacterianas, antifúngicas, antiinflamatorias y antimaláricas .

Aplicaciones Antivirales y Anticancerígenas

La similitud estructural de muchos fármacos (especialmente los antivirales y anticancerígenos) con bases de ADN como la adenina y la guanina es un factor clave para explicar su efectividad .

Solubilidad y Polaridad

Este grupo de compuestos contribuye positivamente a las propiedades de solubilidad, polaridad, lipofilia y capacidad de enlace de hidrógeno de los compuestos en los que se incorporan .

Métodos de Síntesis

El compuesto se puede sintetizar utilizando métodos sin disolvente ni catalizador, que son razonablemente rápidos, muy limpios, de alto rendimiento, de fácil elaboración y respetuosos con el medio ambiente .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) . RORC2, also known as RORγt, is a nuclear hormone receptor that plays a crucial role in the immune response, particularly in the production of the pro-inflammatory cytokine IL-17 .

Mode of Action

The compound acts as an inverse agonist for RORC2 . An inverse agonist reduces the activity of a receptor beyond its basal level, effectively turning it “off”. This action on RORC2 is anticipated to reduce the production of IL-17, thereby modulating the immune response .

Biochemical Pathways

The compound’s action on RORC2 affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a key role in host defense mechanisms and autoimmune diseases. By reducing IL-17 production, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The compound’s action as an inverse agonist of RORC2 leads to a decrease in IL-17 production . This can result in a modulation of the immune response, potentially alleviating symptoms of diseases where IL-17 plays a pathogenic role .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These can include the pH of the local environment, the presence of other substances that may interact with the compound, and the temperature.

Análisis Bioquímico

Biochemical Properties

They are found in the structures of substances with various bioactivities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Cellular Effects

Preliminary studies suggest that this compound may have positive effects on the wound healing process . It appears to promote both the healing process and antioxidant capacity of wound tissue .

Propiedades

IUPAC Name |

3-cyano-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c23-13-15-5-3-7-17(11-15)22(28)25-19-9-2-1-6-16(19)12-20-26-21(27-29-20)18-8-4-10-24-14-18/h1-11,14H,12H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGDTEUAKMJZTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)